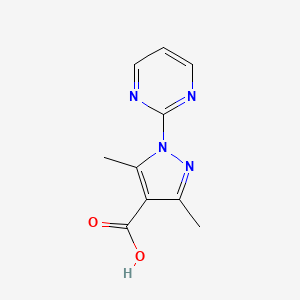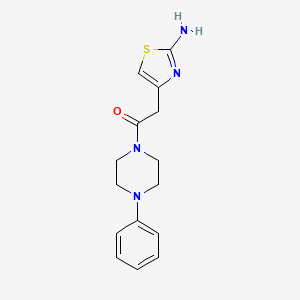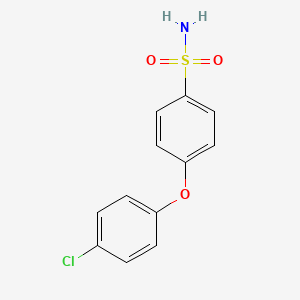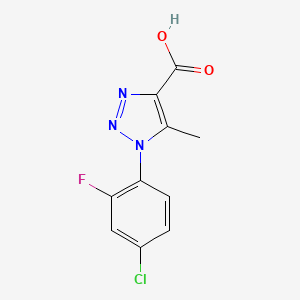
3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as DM-Pyrazole-4-carboxylic acid (DMPCA), is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. DMPCA is a derivative of pyrazole, an aromatic heterocyclic compound that is found in a variety of natural products and pharmaceuticals. DMPCA has been used in a variety of scientific research fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Antimicrobial and Anticancer Activity
The compound, as part of novel pyrazole derivatives, has shown potential in scientific research for its antimicrobial and anticancer activities. Specifically, derivatives synthesized from this compound were evaluated and found to exhibit higher anticancer activity compared to the reference drug, doxorubicin, along with possessing good to excellent antimicrobial activity. This highlights its potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Isoxazolines and Isoxazoles
Research into the synthesis of novel isoxazolines and isoxazoles involving derivatives of this compound has been explored. The process involved intramolecular cyclization and subsequent reactions to yield new isoxazolines and isoxazoles, indicating the versatility of this compound in the synthesis of potentially biologically active molecules (Rahmouni et al., 2014).
Synthesis of Polyheterocyclic Systems
The compound's derivatives have been used in the synthesis of new polyheterocyclic systems, demonstrating pronounced antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety has been crucial in exhibiting antimicrobial activity, illustrating the compound's role in creating complex molecules with significant biological activities (Sirakanyan et al., 2021).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Studies have also shown the synthesis of derivatives that significantly inhibit the growth of cancer cells, specifically the MCF-7 human breast adenocarcinoma cell line. This indicates the compound's utility in cancer research, particularly in the search for new anticancer compounds (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
Further studies have involved the synthesis of pyrimidine linked pyrazole heterocyclics exhibiting insecticidal and antimicrobial potential. This demonstrates the compound's role in developing agents for agricultural use, highlighting its broad range of applications in scientific research (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
3,5-dimethyl-1-pyrimidin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-8(9(15)16)7(2)14(13-6)10-11-4-3-5-12-10/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRZFAVDWOPMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=CC=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)
![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)


![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)

![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)


amine](/img/structure/B1486500.png)
![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)